BenchChemオンラインストアへようこそ!

3,5-Difluoroaniline

Medicinal chemistry Cross-coupling optimization Amidation

3,5-Difluoroaniline (372-39-4) is non-interchangeable with other difluoroaniline isomers due to symmetric meta-substitution, conferring reduced basicity (pKa 2.57) and the lowest nephrotoxic potency among 3,5-dihaloanilines. Essential for AZD8186 (PI3Kβ/δ oncology) synthesis via Fukuyama-Mitsunobu chemistry, fluorinated oxazolidinone antibacterials, and herbicides diflufenzopyr/flupyrsulfuron-methyl. Its predictable para-lithiation avoids superbasic conditions required by the 2,3-difluoro isomer, reducing process hazards. Available at ≥98% purity with worldwide hazardous-material-compliant shipping.

Molecular Formula C6H5F2N
Molecular Weight 129.11 g/mol
CAS No. 372-39-4
Cat. No. B1215098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoroaniline
CAS372-39-4
Synonyms3,5-difluoroaniline
Molecular FormulaC6H5F2N
Molecular Weight129.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)N
InChIInChI=1S/C6H5F2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2
InChIKeyKQOIBXZRCYFZSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoroaniline (CAS 372-39-4): Fluorinated Aniline Procurement & Technical Specifications


3,5-Difluoroaniline (CAS 372-39-4) is a symmetrically substituted aromatic amine with the molecular formula C6H5F2N and a molecular weight of 129.11 g/mol [1]. This compound belongs to the fluorinated aniline class, featuring two fluorine atoms at the meta (3- and 5-) positions relative to the amino group, which confers distinctive electronic properties, including a predicted pKa of 2.57±0.10 and a calculated LogP of 1.87 [2]. The compound exists as a white to yellowish low-melting solid (37–41 °C) and is supplied commercially at ≥98% purity (GC) for use in pharmaceutical intermediate synthesis, agrochemical manufacturing, and advanced organic transformations [1].

Why Generic Aniline Substitution Fails: Procurement Risks of Unverified 3,5-Difluoroaniline Alternatives


Fluorinated aniline derivatives are not functionally interchangeable due to dramatic differences in electronic character, steric profile, and metabolic fate imparted by fluorine substitution pattern. The symmetric 3,5-difluoro substitution yields a substantially reduced basicity (pKa 2.57) relative to unsubstituted aniline (pKa 4.6), altering reactivity in coupling, acylation, and diazotization chemistries . In medicinal chemistry contexts, the specific substitution pattern governs metabolic stability and toxicity outcomes: among 3,5-dihaloanilines, 3,5-difluoroaniline exhibits the lowest nephrotoxic potency, making toxicity profiles non-transferable across halogen-substituted analogs [1]. Furthermore, synthetic accessibility and cost structures vary dramatically with substitution pattern—2,4-difluoroaniline and 3,5-difluoroaniline require distinct synthetic routes and differ markedly in commercial availability and pricing, as evidenced by patents disclosing that 2,4-difluoroaniline-based routes to 3,5-difluoroaniline are considered expensive and corrosive relative to optimized industrial processes [2].

3,5-Difluoroaniline (372-39-4) Quantitative Differentiation Evidence: Comparator-Driven Performance Data


Reduced Basicity (pKa 2.57) Versus Unsubstituted Aniline: Implications for Coupling and Acylation Reactivity

3,5-Difluoroaniline exhibits a predicted pKa of 2.57±0.10, which is approximately two orders of magnitude lower than that of unsubstituted aniline (pKa 4.6) . This reduced basicity arises from the strong electron-withdrawing inductive effect of the two meta-positioned fluorine atoms and fundamentally alters its reactivity profile in nucleophilic reactions. In palladium-catalyzed cross-coupling applications such as Suzuki-Miyaura and Buchwald-Hartwig aminations, this altered electronic character necessitates distinct optimization of base strength and catalyst selection compared to non-fluorinated or differently fluorinated aniline substrates .

Medicinal chemistry Cross-coupling optimization Amidation

Pharmaceutical Intermediates: Mitsunobu Coupling in AZD8186 Asymmetric Synthesis

In the development and scale-up of an asymmetric synthesis of AZD8186 (a PI3Kβ/δ inhibitor for oncology applications), 3,5-difluoroaniline was employed as the activated nucleophile in the Fukuyama modification of the Mitsunobu reaction [1]. The process utilized a regioselective Heck coupling in water to generate the starting aromatic ketone, followed by reaction of the chiral alcohol with an activated derivative of 3,5-difluoroaniline under Mitsunobu conditions. This specific substitution pattern is essential for achieving the desired binding affinity and metabolic stability profile required for the drug candidate, as alternative difluoroaniline isomers would alter both the electronic and steric interactions with the PI3K target [1].

Oncology drug development PI3Kβ/δ inhibitors Asymmetric synthesis

Synthetic Efficiency: 87% Yield from 2,4-Difluoroaniline Via Patent-Optimized Route

According to US Patent 5,965,775, 2,4-difluoroaniline can be converted to 3,5-difluoroaniline in an overall yield of approximately 87% via the inventive process, which proceeds through 2-bromo-4,6-difluoroaniline intermediate followed by diazotization and reduction steps [1][2]. An intermediate step in this process achieves a yield of approximately 92% for the conversion of 2-bromo-4,6-difluoroaniline to 3,5-difluorobenzene [2]. This multi-step yield stands in contrast to alternative industrial routes such as EP 562 435 (four-stage process from 2,4,5-trichloronitrobenzene) and WO 96/02493 (five-stage process from 2,4-difluoroaniline), which require longer synthetic sequences with attendant yield losses at each stage [3].

Process chemistry Yield optimization Industrial synthesis

Reduced Nephrotoxic Potential Relative to 3,5-Dibromoaniline in Comparative Toxicity Screening

In a metabonomic assessment comparing the toxicity of halogenated anilines to the earthworm Eisenia veneta, 3,5-difluoroaniline demonstrated the lowest nephrotoxic potency among the 3,5-dihaloaniline series examined [1]. The study evaluated 4-fluoroaniline, 3,5-difluoroaniline, and 2-fluoro-4-methylaniline, establishing a toxicity gradient that positions the difluoro compound as the least potent nephrotoxicant relative to 3,5-dibromoaniline and other halogenated analogs [2]. This differentiation is mechanistically linked to the distinct metabolic fate of fluorinated versus brominated aromatic amines, with the stronger C–F bond resisting metabolic activation pathways that generate nephrotoxic intermediates in the brominated analogs [2].

Toxicology Drug safety screening Metabonomics

Regioselective Lithiation Control via Fluorine-Directed Ortho-Metallation

The symmetrical 3,5-difluoro substitution pattern enables regioselective para-lithiation of stabase derivatives, a critical transformation in the synthesis of fluorinated oxazolidinone antibacterial agents . Studies on the metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines demonstrate that the fluorine atoms exert regiocontrol that directs lithiation to specific positions on the aromatic ring . In the case of N-(tert-butoxycarbonyl)-3,5-difluoroaniline derivatives, the fluorine substituents create a predictable metallation pattern that facilitates selective functionalization, whereas N-(tert-butoxycarbonyl)-2,3-difluoroaniline required the use of a 'super-basic' butyllithium/potassium tert-butoxide mixture to achieve analogous transformations, indicating a more challenging metallation process .

Regioselective synthesis Organolithium chemistry Directed ortho-metallation

3,5-Difluoroaniline (372-39-4) Validated Application Scenarios Based on Quantitative Evidence


PI3Kβ/δ Inhibitor Synthesis (e.g., AZD8186): Fukuyama-Mitsunobu Coupling

Procurement of 3,5-difluoroaniline is essential for the asymmetric synthesis of AZD8186 and related PI3Kβ/δ oncology drug candidates. The compound serves as the activated nucleophile in the Fukuyama modification of the Mitsunobu reaction, following regioselective Heck coupling in water [1]. Alternative difluoroaniline isomers (e.g., 2,4-difluoroaniline) would not recapitulate the required electronic and steric parameters for target engagement, as documented in the process development literature [1].

Fluorinated Oxazolidinone Antibacterial Agent Development

3,5-Difluoroaniline is the preferred building block for synthesizing fluorinated oxazolidinone antibacterials due to its predictable regioselective para-lithiation chemistry . The 3,5-difluoro substitution pattern enables controlled directed ortho-metallation under standard lithiation conditions, whereas the 2,3-difluoro isomer requires super-basic butyllithium/potassium tert-butoxide mixtures for comparable transformations, complicating scale-up and increasing process hazard profiles .

Agrochemical Intermediate for Diflufenzopyr-Type Herbicides

3,5-Difluoroaniline is an established intermediate in the synthesis of amino-triazine herbicides including flupyrsulfuron-methyl and the important agricultural compound diflufenzopyr . Patents disclose optimized processes for producing 3,5-difluoroaniline specifically to address the high cost and corrosive nature of earlier synthetic routes that relied on expensive 2,4-difluoroaniline starting material [2], underscoring the compound's commercial relevance in agrochemical manufacturing.

Early-Stage Drug Discovery: Fragment-Based Lead Optimization with Reduced Toxicophore Risk

3,5-Difluoroaniline serves as a fragment molecule and core scaffold for molecular splicing, extension, and modification in drug discovery programs [3]. The compound's documented lower nephrotoxic potential relative to 3,5-dibromoaniline and other halogenated aniline analogs [4] provides a data-driven advantage for medicinal chemists concerned with mitigating toxicophore liability during lead optimization of aniline-containing drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Difluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.